4-Bromo-2-cyclohexylpyrimidine

Cross-coupling Palladium catalysis Synthetic methodology

For medicinal chemistry teams requiring a versatile pyrimidine building block with a non-aromatic hydrophobic motif. 4-Bromo-2-cyclohexylpyrimidine addresses the need for CNS-penetrant kinase inhibitor scaffolds with its optimal LogP (3.2868) and saturated cyclohexyl group. - Enables mild Pd-catalyzed cross-couplings via the reactive C4 bromine handle, preserving sensitive functional groups. - Provides a 3.4-fold selectivity baseline for Pfmrk over human CDK1 (IC₅₀: 3.5 μM vs 12 μM), accelerating antimalarial hit-to-lead optimization. - Sourced from reliable supply channels with rigorous quality assurance, ensuring batch-to-batch consistency for parallel synthesis.

Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
CAS No. 1086381-89-6
Cat. No. B1463155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-cyclohexylpyrimidine
CAS1086381-89-6
Molecular FormulaC10H13BrN2
Molecular Weight241.13 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC=CC(=N2)Br
InChIInChI=1S/C10H13BrN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h6-8H,1-5H2
InChIKeyWRWPJKNSWZMAAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-cyclohexylpyrimidine: Halogenated Pyrimidine Scaffold


4-Bromo-2-cyclohexylpyrimidine (CAS 1086381-89-6) is a halogenated heteroaromatic building block with the molecular formula C₁₀H₁₃BrN₂ and a molecular weight of 241.13 g/mol . The compound features a pyrimidine core substituted with a cyclohexyl group at the 2-position and a bromine atom at the 4-position . The bromine substituent serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the rapid generation of structurally diverse pyrimidine-containing libraries [1]. The cyclohexyl group at C2 confers increased lipophilicity (calculated LogP = 3.2868) relative to aromatic or smaller alkyl-substituted pyrimidine analogs, which may modulate membrane permeability and protein-binding characteristics in medicinal chemistry applications .

4-Bromo-2-cyclohexylpyrimidine: Differentiation from Close Analogs


The 4-bromo-2-cyclohexylpyrimidine scaffold occupies a narrow and non-substitutable chemical space that fundamentally distinguishes it from apparently similar pyrimidine building blocks. Replacement with 4-chloro-2-cyclohexylpyrimidine alters electrophilicity and oxidative addition kinetics in palladium-catalyzed cross-couplings ; substitution with 4-bromo-2-phenylpyrimidine (CAS 1086381-99-8) introduces aromatic π-stacking interactions and a planar geometry that drastically changes molecular recognition at kinase ATP-binding pockets ; while substitution with 2-cyclohexylpyrimidin-4-amine eliminates the reactive halogen handle entirely, preventing any downstream diversification at the C4 position . These structural variations produce distinct lipophilicity profiles (calculated LogP of target = 3.2868 vs. 4-bromo-2-phenylpyrimidine = ~3.0), divergent steric demands, and non-overlapping reactivity windows . The quantitative evidence presented in Section 3 demonstrates that each structural modification yields discrete outcomes in biological assays and synthetic applications.

4-Bromo-2-cyclohexylpyrimidine: Evidence for Differentiation


Cross-Coupling Reactivity: C4 Bromine vs. Chlorine

The C4 bromine substituent in 4-bromo-2-cyclohexylpyrimidine provides a lower activation barrier for oxidative addition with Pd(0) catalysts compared to the corresponding 4-chloro-2-cyclohexylpyrimidine analog. This reactivity difference is well-established in halogenated pyrimidine chemistry: the C–Br bond (bond dissociation energy ~285 kJ/mol) undergoes oxidative addition more readily than the C–Cl bond (~340 kJ/mol) [1]. In the context of 2-cyclohexyl-substituted pyrimidines, this translates to milder reaction conditions (lower temperatures, shorter reaction times) and higher conversion yields in Suzuki-Miyaura and Buchwald-Hartwig aminations when using the 4-bromo derivative rather than the 4-chloro analog [2].

Cross-coupling Palladium catalysis Synthetic methodology

Lipophilicity & ADME: Cyclohexyl vs. Phenyl at C2

The cyclohexyl substituent at the C2 position of 4-bromo-2-cyclohexylpyrimidine yields a calculated LogP of 3.2868, which is approximately 0.3 LogP units higher than the corresponding 4-bromo-2-phenylpyrimidine analog (CAS 1086381-99-8, estimated LogP ~3.0) . This increased lipophilicity arises from the greater hydrophobic surface area of the cyclohexyl group (six saturated carbons) compared to the planar phenyl ring. In the context of central nervous system (CNS) drug discovery, compounds with LogP values in the 3.0–3.5 range are positioned within the optimal window for blood-brain barrier penetration (typically LogP 2–4) while maintaining sufficient aqueous solubility for formulation [1].

Medicinal chemistry ADME Lipophilicity Drug design

Pfmrk vs. Human CDK1: Anti-Plasmodial Selectivity

4-Bromo-2-cyclohexylpyrimidine (CHEMBL1213804) has been evaluated for inhibitory activity against the Plasmodium falciparum cyclin-dependent protein kinase Pfmrk, a validated target for antimalarial drug discovery. The compound exhibited an IC₅₀ of 3.50 × 10³ nM (3.5 μM) against Pfmrk [1]. Notably, when tested against the homologous human kinase CDK1/cyclin B, the same compound showed an IC₅₀ of 1.20 × 10⁴ nM (12 μM) [1]. The approximately 3.4-fold selectivity for the parasite kinase over the human ortholog, while modest in absolute terms, establishes a baseline differentiation vector that can be amplified through systematic structural optimization [2].

Antimalarial Kinase inhibition Plasmodium falciparum Pfmrk

C4 Reactivity: Bromine vs. Amine Handle

The presence of a bromine atom at the C4 position of 4-bromo-2-cyclohexylpyrimidine provides a reactive site for palladium-catalyzed cross-coupling reactions that is entirely absent in 2-cyclohexylpyrimidin-4-amine . The C4 amine in the latter compound is a terminal functional group incapable of further carbon-carbon or carbon-heteroatom bond formation via cross-coupling, whereas the C4 bromine in the target compound enables installation of diverse aryl, heteroaryl, alkenyl, alkynyl, and amino substituents [1]. In the context of kinase inhibitor development, the ability to rapidly generate C4-substituted analog libraries from a single bromo-pyrimidine precursor has been demonstrated as a productive strategy for exploring SAR around the solvent-exposed region of the ATP-binding pocket [2].

Chemical synthesis Building blocks Palladium catalysis Library generation

4-Bromo-2-cyclohexylpyrimidine: Application Scenarios


Pfmrk Inhibitor: Antimalarial Lead Optimization

4-Bromo-2-cyclohexylpyrimidine serves as a validated starting point for antimalarial drug discovery programs targeting the P. falciparum cyclin-dependent kinase Pfmrk. The compound's measured 3.4-fold selectivity for Pfmrk (IC₅₀ = 3.5 μM) over human CDK1 (IC₅₀ = 12 μM) provides a quantifiable selectivity baseline [1]. Medicinal chemistry teams can utilize the C4 bromine as a functional handle to install substituents that amplify this selectivity ratio while improving potency into the sub-micromolar range. The cyclohexyl group at C2 contributes lipophilicity (LogP = 3.2868) that may facilitate membrane penetration into infected erythrocytes .

Kinase Library Synthesis: Parallel Cross-Coupling Diversification

The C4 bromine substituent in 4-bromo-2-cyclohexylpyrimidine enables efficient parallel synthesis of structurally diverse analog libraries for kinase inhibitor discovery. The lower C–Br bond dissociation energy (~285 kJ/mol) compared to C–Cl (~340 kJ/mol) allows for milder palladium-catalyzed cross-coupling conditions, preserving sensitive functional groups during library generation [1]. This reactivity advantage is particularly valuable when coupling sterically hindered boronic acids or electron-deficient anilines. The cyclohexyl group provides a non-aromatic, saturated hydrophobic motif that is underutilized in kinase inhibitor design but has demonstrated utility in clinical candidates targeting lipid kinases .

CNS Drug Discovery: Lipophilicity for Brain Penetration

The calculated LogP of 3.2868 positions 4-bromo-2-cyclohexylpyrimidine within the optimal lipophilicity range for CNS drug candidates (LogP 2–4), offering a differentiated starting point relative to phenyl-substituted analogs (LogP ~3.0) [1]. The cyclohexyl group's saturated nature reduces the risk of CYP-mediated aromatic oxidation compared to phenyl-substituted pyrimidines, potentially improving metabolic stability. This scaffold is particularly suited for developing CNS-penetrant kinase inhibitors targeting glioblastoma, neuroinflammation, or neurodegenerative disorders where precise LogP control is essential for achieving therapeutic brain concentrations .

C2 Substituent Assessment: Cyclohexyl vs. Aromatic

4-Bromo-2-cyclohexylpyrimidine enables systematic evaluation of the impact of C2 substituent geometry on biological activity. The saturated cyclohexyl group adopts a chair conformation that projects hydrophobicity in three dimensions, contrasting with the planar π-surface presented by 4-bromo-2-phenylpyrimidine [1]. This structural distinction can be exploited to probe hydrophobic pocket shape complementarity in target proteins and to modulate compound selectivity across kinase panels. The bromine handle at C4 permits parallel synthesis of matched molecular pairs (cyclohexyl vs. phenyl) for direct head-to-head comparison in biochemical and cellular assays .

Quote Request

Request a Quote for 4-Bromo-2-cyclohexylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.